molecular formula C20H18BrN3O4S B2941719 N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide CAS No. 422287-88-5

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Cat. No. B2941719
CAS RN: 422287-88-5
M. Wt: 476.35
InChI Key: VRSOVINVVCTIHV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C20H18BrN3O4S and its molecular weight is 476.35. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activities

Compounds related to N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide have been explored for their potential antiviral activities. Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized through microwave techniques have demonstrated antiviral efficacy against a range of viruses, including influenza A variants (H1N1, H3N2, H5N1), severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, yellow fever, Venezuelan equine encephalitis (VEE), Rift Valley fever, and Tacaribe viruses. These compounds' ability to inhibit viral replication highlights their potential as antiviral agents (Selvam et al., 2007).

Antitumor Activity

Research has also been conducted on the antitumor properties of 3-benzyl-substituted-4(3H)-quinazolinones. A series of these compounds were synthesized and evaluated for their in vitro antitumor activity, showing significant broad-spectrum antitumor effects. The study revealed that certain compounds are more potent than 5-FU (5-fluorouracil), a commonly used antitumor agent, highlighting their potential in cancer therapy. Molecular docking studies further supported their mechanism of action, providing insights into their selective activities against various cancer cell lines, including CNS, renal, breast cancer, and leukemia (Al-Suwaidan et al., 2016).

Anticancer Activity

Further investigations into the anticancer activities of quinazolinone derivatives have shown promising results. Substituted benzoquinazolinones, for example, have been synthesized and evaluated for their potential cytotoxicity against cancer cell lines, including HT29 and HCT116. These studies have identified compounds with significant anticancer activities, underscoring the therapeutic potential of quinazolinone derivatives in treating cancer (Nowak et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde followed by the reaction of the resulting intermediate with 4-aminobutanoic acid.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "1,3-benzodioxole-5-carbaldehyde", "4-aminobutanoic acid" ], "Reaction": [ "Step 1: 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid is reacted with thionyl chloride to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride.", "Step 2: 1,3-benzodioxole-5-carbaldehyde is reacted with 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride in the presence of triethylamine to form the intermediate N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxamide.", "Step 3: The intermediate from step 2 is reacted with 4-aminobutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide." ] }

CAS RN

422287-88-5

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Molecular Formula

C20H18BrN3O4S

Molecular Weight

476.35

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

InChI

InChI=1S/C20H18BrN3O4S/c21-13-4-5-15-14(9-13)19(26)24(20(29)23-15)7-1-2-18(25)22-10-12-3-6-16-17(8-12)28-11-27-16/h3-6,8-9H,1-2,7,10-11H2,(H,22,25)(H,23,29)

InChI Key

VRSOVINVVCTIHV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

solubility

not available

Origin of Product

United States

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